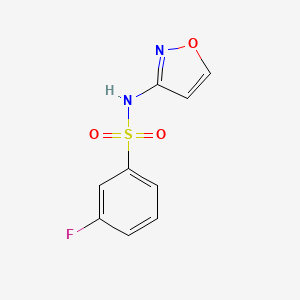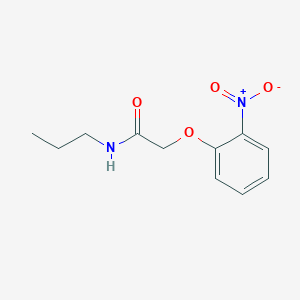
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. BAY 11-7082 was first synthesized in 2001 by Bayer AG and has since been used in numerous studies due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 exerts its biological effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, pathogens, and oxidative stress, and plays a critical role in the initiation and maintenance of inflammatory responses. N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK), a key enzyme in the NF-κB signaling pathway.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, the suppression of angiogenesis, and the inhibition of neuroinflammation. N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has also been shown to have anti-oxidant properties and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 in lab experiments is its specificity for the NF-κB signaling pathway, which allows researchers to study the role of NF-κB in various biological processes. Another advantage is its ability to inhibit the activity of IKK, a key enzyme in the NF-κB signaling pathway, which makes it a potent inhibitor of NF-κB activity. However, one of the limitations of using N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 is its potential for off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 in scientific research. One area of interest is the development of novel anti-inflammatory therapies based on the inhibition of NF-κB activity. Another area of interest is the study of the role of NF-κB in the development and progression of cancer, and the potential use of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 as a therapeutic agent in cancer treatment. Additionally, the neuroprotective effects of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 suggest its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 involves several steps, including the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting ethyl 2-(4-bromo-3-methylphenylamino)acetate with 2-nitrophenol in the presence of a base. The final product, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082, is obtained by the hydrolysis of the ethyl ester group using sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been used in a variety of scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been used to study the role of NF-κB in the regulation of inflammatory responses and to develop novel anti-inflammatory therapies. In neurodegenerative disease research, N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide 11-7082 has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation and neuronal damage.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10-8-11(6-7-12(10)16)17-15(19)9-22-14-5-3-2-4-13(14)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUYIDJJYODOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)
![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)
![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)

![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)




![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)
